![molecular formula C10H22N2 B1308973 (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine CAS No. 876716-01-7](/img/structure/B1308973.png)
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine
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Overview
Description
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it serves as a building block for the synthesis of more complex molecules. Its structure is conducive to modifications that can mimic or interfere with biological processes, making it valuable for studying protein interactions and functions .
Anti-Tubercular Agents
Derivatives of this compound have been explored for their potential as anti-tubercular agents. The structural flexibility allows for the creation of novel molecules that can be tested against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Pharmacological Applications
Piperidine derivatives, including this compound, are significant in the pharmaceutical industry. They are present in various classes of drugs and have a role in the discovery and evaluation of new pharmacologically active substances. Their versatility makes them suitable for a wide range of therapeutic areas .
Synthesis of Piperidine Derivatives
The compound is a key precursor in the synthesis of various piperidine derivatives. These derivatives are crucial for developing new drugs and are extensively studied for their pharmacological properties .
Drug Design and Discovery
In drug discovery, this compound’s piperidine core is particularly important. It is often used in the design of new molecules with potential therapeutic effects, leveraging its ability to bind to various biological targets .
Chemical Research and Development
The compound is also used in general chemical research and development. Its structure is amenable to a range of chemical reactions, making it a valuable tool for developing new synthetic methodologies .
Biochemical Studies
In biochemical studies, this compound can be used to investigate enzyme mechanisms or as a reagent in assays that explore cellular processes. Its reactivity can provide insights into the biochemical pathways .
Material Science
Although not a traditional application, the structural properties of this compound could be explored in material science. Its organic framework might contribute to the development of novel materials with specific characteristics .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1-(1-propan-2-ylpiperidin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)12-6-4-5-10(8-12)7-11-3/h9-11H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGRGJFVVOUGCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424391 |
Source
|
Record name | (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine | |
CAS RN |
876716-01-7 |
Source
|
Record name | (1-Isopropyl-piperidin-3-ylmethyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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